molecular formula C44H29N5O2 B13776195 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine

10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine

Cat. No.: B13776195
M. Wt: 659.7 g/mol
InChI Key: SOIASBPYYYHBSJ-UHFFFAOYSA-N
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Description

10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is a complex organic compound that belongs to the family of phenoxazines and triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxazine derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and sublimation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes such as replication and transcription. In optoelectronic applications, its mechanism involves the emission of light through processes like thermally activated delayed fluorescence (TADF) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is unique due to its combination of phenoxazine and triazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high photoluminescence quantum yields and stability .

Properties

Molecular Formula

C44H29N5O2

Molecular Weight

659.7 g/mol

IUPAC Name

10-[4-[5-(4-phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine

InChI

InChI=1S/C44H29N5O2/c1-2-12-32(13-3-1)49-43(30-22-26-33(27-23-30)47-35-14-4-8-18-39(35)50-40-19-9-5-15-36(40)47)45-46-44(49)31-24-28-34(29-25-31)48-37-16-6-10-20-41(37)51-42-21-11-7-17-38(42)48/h1-29H

InChI Key

SOIASBPYYYHBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9OC1=CC=CC=C18

Origin of Product

United States

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